1-(4-Pyridyl)pyridinium chloride hydrochloride

Enzyme Inhibition Rhodanese Thermodynamics

Choose 1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS 5421-92-1) for reproducible biochemical and synthetic outcomes. Its unique 4,4'-bipyridinium scaffold provides a distinct spatial/electronic environment that cannot be replicated by simpler N-alkylpyridinium salts or regioisomers. Validated as a competitive inhibitor for rhodanese with additive free energy relationships, enabling quantitative thermodynamic probing of bivalent active-site interactions. Also serves as a key intermediate for 4-substituted pyridines and tropolones via patented high-yield routes. Generic substitutions lead to non-reproducible results. Insist on the authentic bis-pyridinium quaternary salt for your research. Available in ≥98% HPLC purity with worldwide shipping.

Molecular Formula C10H10Cl2N2
Molecular Weight 229.1 g/mol
CAS No. 5421-92-1
Cat. No. B1583846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridyl)pyridinium chloride hydrochloride
CAS5421-92-1
Molecular FormulaC10H10Cl2N2
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.[Cl-]
InChIInChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;/p-1
InChIKeyQZOFFMRDIRXGKJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS 5421-92-1): Technical Specifications and Procurement-Ready Identity


1-(4-Pyridyl)pyridinium chloride hydrochloride (CAS 5421-92-1), a bis-pyridinium quaternary salt, serves as a key synthetic intermediate for 4-substituted pyridine derivatives and a validated biochemical probe for enzyme inhibition studies [1]. Commercial availability includes purities up to ≥99% (HPLC) and technical grades (≥85% (AT)), with a reported melting point range of 150–160 °C (dec.) [2][3].

Why 1-(4-Pyridyl)pyridinium chloride hydrochloride Cannot Be Arbitrarily Substituted by Other Pyridinium Salts or Bipyridinium Compounds


The unique 4,4'-bipyridinium scaffold of 1-(4-Pyridyl)pyridinium chloride hydrochloride confers a distinct spatial and electronic environment that cannot be replicated by simpler N-alkylpyridinium salts (e.g., N-methylnicotinamide chloride) or other bipyridinium regioisomers. This structural specificity directly impacts binding thermodynamics at enzyme active sites [1] and dictates reactivity in key synthetic transformations, such as quaternization and ring-opening to tropolones, which are not observed with other pyridinium analogs [2]. Consequently, generic substitution introduces significant variability in both biochemical activity and synthetic utility, leading to non-reproducible results and procurement inefficiencies.

Quantitative Differentiators for 1-(4-Pyridyl)pyridinium chloride hydrochloride: A Comparator-Driven Evidence Guide for Scientific Procurement


Comparative Binding Thermodynamics of 1-(4-Pyridyl)pyridinium chloride vs. N-Methylnicotinamide and Nicotinamide on Rhodanese

The free energy of interaction (ΔG°) of 1-(4-Pyridyl)pyridinium chloride (NPP) with the enzyme rhodanese is quantitatively additive, being approximately equal to the sum of the individual ΔG° values of its structural halves: N-methylnicotinamide (MNA) and nicotinamide (NA) [1]. This demonstrates that NPP's bivalent interaction at the active site provides a distinct thermodynamic signature that cannot be replicated by either monovalent analog alone.

Enzyme Inhibition Rhodanese Thermodynamics Pyridinium Salt

Synthetic Efficiency: Optimized Preparation of 1-(4-Pyridyl)pyridinium chloride for 4-Substituted Pyridine Intermediates

A patented synthesis method for 1-(4-Pyridyl)pyridinium chloride (and its hydrochloride) achieves high yields by reacting pyridine with thionyl chloride in the presence of a tertiary amine (e.g., 2-picoline) at 50–110°C [1]. This process is specifically designed to facilitate the preparation of 4-substituted pyridine derivatives, offering a more direct and efficient route compared to alternative, multi-step syntheses that require harsher conditions or generate more complex by-product profiles.

Organic Synthesis Pyridine Chemistry Process Chemistry Patent Literature

Unique Reactivity: Regio- and Stereo-Selective 1,3-Dipolar Cycloaddition and Ring-Opening to Tropolones

The 3-oxido-1-(4-pyridyl)pyridinium betaine, derived from the parent 1-(4-pyridyl)pyridinium scaffold, undergoes regio- and stereo-selective 1,3-dipolar cycloadditions with a variety of 2π, 4π, and/or 6π dipolarophiles [1]. Critically, the resulting pyridyl adducts undergo further quaternization and ring opening to yield tropolones, a reactivity profile not observed with the closely related 3-oxido-1-(2-pyridyl)pyridinium or other triazinyl betaines evaluated in the same study.

Cycloaddition Heterocyclic Chemistry Synthetic Methodology 3-Oxidopyridinium

High-Impact Application Scenarios for 1-(4-Pyridyl)pyridinium chloride hydrochloride Derived from Quantitative Differentiation Evidence


Enzymology: Quantitative Probe for Bivalent Active-Site Interactions

Utilize 1-(4-Pyridyl)pyridinium chloride (NPP) as a competitive inhibitor for rhodanese to quantitatively probe the thermodynamic contributions of bivalent interactions at enzyme active sites, as evidenced by its additive free energy relationship [1]. This application is directly supported by the finding that its binding free energy equals the sum of its constituent halves (MNA and NA), making it a superior tool over monovalent controls for mechanistic studies.

Organic Synthesis: Reliable Intermediate for 4-Substituted Pyridine Derivatives

Employ the patented, high-yielding synthetic route to 1-(4-Pyridyl)pyridinium chloride as a key intermediate for the efficient preparation of diverse 4-substituted pyridine derivatives [1]. This scenario is justified by the documented process advantages in yield and reaction conditions, ensuring a reproducible and scalable supply of this critical building block for medicinal chemistry and materials science.

Methodology Development: Regio- and Stereoselective Synthesis of Tropolones

Leverage the 3-oxido-1-(4-pyridyl)pyridinium betaine derivative as a precursor for the regio- and stereoselective synthesis of tropolones via 1,3-dipolar cycloaddition followed by ring-opening [1]. This application is uniquely enabled by the distinct reactivity of the 4-pyridyl-substituted scaffold, which provides access to a privileged chemotype not attainable with the 2-pyridyl isomer.

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